molecular formula C10H15ClN2OS B2960156 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride CAS No. 1049769-77-8

2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride

Cat. No. B2960156
M. Wt: 246.75
InChI Key: YHLQFOUENOQHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This usually includes the compound’s systematic name, other names or synonyms, its molecular formula, and its structure.



Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Biological Effects and Toxicological Assessments

  • Toxicology of Acetamide Derivatives : A review by Kennedy (2001) updated the toxicological data of acetamide and its derivatives, highlighting their commercial importance and biological effects upon exposure. While this review did not specifically mention 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride, it provides a comprehensive overview of the biological responses and toxicological profiles related to acetamide derivatives, which could be relevant due to structural similarities (Kennedy, 2001).

  • Environmental Toxicology of Acetaminophen : Research on acetaminophen, a compound with potential structural or functional similarities, focused on its degradation, by-products, and biotoxicity. Qutob et al. (2022) discussed advanced oxidation processes (AOPs) to treat acetaminophen in aqueous media, providing insights into environmental toxicology and the importance of understanding chemical degradation pathways (Qutob et al., 2022).

Pharmacological and Therapeutic Mechanisms

  • Pharmacology of Ketamine and Analogues : Studies on ketamine, a compound known for its antidepressant effects, offer insights into the therapeutic mechanisms of certain acetamide derivatives. The research by Aleksandrova and Phillips (2021) on neuroplasticity as a mechanism for the antidepressant effects of ketamine and classical psychedelics might provide an indirect perspective on the pharmacological potentials of 2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride, considering the role of similar compounds in inducing synaptic changes (Aleksandrova & Phillips, 2021).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related issues.


Future Directions

This involves potential future research directions, such as new synthetic methods, new reactions, potential applications, etc.


Please note that the availability of this information can vary depending on how well-studied the compound is. For a less-studied compound, some or all of this information may not be available. For a well-studied compound, this information can usually be found in the scientific literature.


properties

IUPAC Name

2-(methylamino)-N-(2-methylsulfanylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.ClH/c1-11-7-10(13)12-8-5-3-4-6-9(8)14-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLQFOUENOQHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride

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